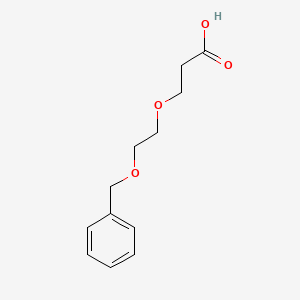

Benzyl-PEG2-acid

Descripción

BenchChem offers high-quality Benzyl-PEG2-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-PEG2-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-phenylmethoxyethoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c13-12(14)6-7-15-8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIUDJXITUDGOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical Properties of Benzyl-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-acid, systematically named 3-(2-(benzyloxy)ethoxy)propanoic acid, is a bifunctional crosslinking reagent of significant interest in the fields of bioconjugation, drug delivery, and proteomics. As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, it offers a combination of desirable properties, including a terminal carboxylic acid for conjugation to amine-containing molecules and a benzyl-protected hydroxyl group. The short, discrete PEG chain (n=2) imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of conjugated biomolecules.[][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and analytical methods related to Benzyl-PEG2-acid, intended to support its effective application in research and development.

Core Chemical Properties

The fundamental chemical and physical properties of Benzyl-PEG2-acid are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference |

| CAS Number | 91555-65-6 | [3] |

| Molecular Formula | C₁₂H₁₆O₄ | [3] |

| Molecular Weight | 224.25 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.136 g/cm³ | [4] |

| Purity | Typically ≥95% | [5] |

| Predicted pKa | ~4.30 - 4.87 | [6] |

Solubility Profile

The solubility of Benzyl-PEG2-acid is a critical parameter for its application in both organic synthesis and aqueous bioconjugation reactions. While it is a liquid in its pure form, understanding its behavior in various solvents is essential for effective use.

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Readily soluble. | [3] |

| Dimethylformamide (DMF) | Soluble | Commonly used for stock solutions. | [7] |

| Dichloromethane (DCM) | Soluble | Suitable for organic reactions. | [7] |

| Water | Soluble | The PEG chain imparts water solubility. Quantitative data is not readily available. | [][7] |

| Phosphate-Buffered Saline (PBS) | Expected to be soluble | Ideal for bioconjugation reactions. |

Reactivity and Stability

Benzyl-PEG2-acid possesses two key functional groups that dictate its reactivity: a terminal carboxylic acid and a benzyl (B1604629) ether.

-

Carboxylic Acid: The carboxylic acid moiety is the primary site for conjugation. It readily reacts with primary amines in the presence of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form stable amide bonds. The efficiency of this reaction is enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2]

-

Benzyl Ether: The benzyl group serves as a stable protecting group for the terminal hydroxyl. It is generally robust to a wide range of reaction conditions. However, it can be cleaved by hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) to reveal a free hydroxyl group for further functionalization if desired.[5]

For optimal stability, Benzyl-PEG2-acid should be stored at -20°C for long-term use.[3]

Experimental Protocols

Synthesis of Benzyl-PEG2-acid

Workflow for the Synthesis of Benzyl-PEG2-acid

References

An In-depth Technical Guide to the Structure and Synthesis of Benzyl-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Benzyl-PEG2-acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed synthetic protocols, presents key quantitative data, and offers visual representations of the synthetic pathway and experimental workflow.

Chemical Structure and Properties

Benzyl-PEG2-acid, systematically named 3-(2-(benzyloxy)ethoxy)propanoic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative. It incorporates a benzyl (B1604629) ether protecting group at one terminus and a carboxylic acid at the other, connected by a diether linkage. This structure imparts both hydrophilicity, due to the PEG chain, and lipophilicity from the benzyl group. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, often through amide bond formation. The benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions if further modification is required.

Key Properties of Benzyl-PEG2-acid:

| Property | Value | Reference |

| CAS Number | 91555-65-6 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| IUPAC Name | 3-(2-(benzyloxy)ethoxy)propanoic acid | [1] |

| Density | 1.136 g/cm³ | [1] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in DMSO | [3] |

Synthesis of Benzyl-PEG2-acid

The synthesis of Benzyl-PEG2-acid is typically achieved through a two-step process starting from a suitable diethylene glycol derivative. The general synthetic strategy involves:

-

Williamson Ether Synthesis: Introduction of the benzyl protecting group onto a diethylene glycol derivative.

-

Oxidation: Conversion of the terminal primary alcohol to a carboxylic acid.

Below is a detailed, representative synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 2-(2-(Benzyloxy)ethoxy)ethanol (Williamson Ether Synthesis) [4][5]

-

Materials:

-

Diethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a stirred solution of diethylene glycol (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2-(2-(benzyloxy)ethoxy)ethanol.

-

Step 2: Synthesis of 3-(2-(Benzyloxy)ethoxy)propanoic acid (Oxidation) [6][7][8]

-

Materials:

-

2-(2-(Benzyloxy)ethoxy)ethanol

-

Jones reagent (prepared from chromium trioxide (CrO₃) and concentrated sulfuric acid (H₂SO₄) in water)

-

Acetone

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture should change from orange/red to green. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange color disappears completely and a green precipitate forms.

-

Filter the mixture through a pad of Celite® and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove most of the acetone.

-

Partition the residue between dichloromethane and water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG2-acid. Further purification can be achieved by chromatography if necessary.

-

Characterization Data

Characterization of the final product is crucial to confirm its identity and purity. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The following are representative ¹H and ¹³C NMR data for a closely related precursor, which can be used as a reference for the characterization of Benzyl-PEG2-acid and its intermediates.

Representative ¹H and ¹³C NMR Data:

| Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| ¹H NMR | 7.44 – 7.24 (m, 5H) | Aromatic protons of the benzyl group |

| 4.58 (s, 2H) | -O-CH₂ -Ph | |

| 3.80 - 3.60 (m, 8H) | PEG backbone protons (-O-CH₂ -CH₂ -O-) | |

| 2.60 (t, 2H) | -CH₂ -COOH | |

| ¹³C NMR | ~172 | C OOH |

| ~138 | Quaternary aromatic carbon of the benzyl group | |

| ~128 | Aromatic carbons of the benzyl group | |

| ~73 | -O-C H₂-Ph | |

| ~70 | PEG backbone carbons (-O-C H₂-C H₂-O-) | |

| ~35 | -C H₂-COOH |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented is a general representation based on similar structures.[1][9]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized Benzyl-PEG2-acid.

Expected Mass Spectrometry Data:

| Ionization Mode | Expected m/z |

| ESI-MS (+) | [M+H]⁺ = 225.10 |

| ESI-MS (+) | [M+Na]⁺ = 247.08 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of Benzyl-PEG2-acid and the logical relationships in troubleshooting the synthesis.

This technical guide provides a foundational understanding of the structure and synthesis of Benzyl-PEG2-acid. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug delivery, and chemical biology. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. rsc.org [rsc.org]

- 2. glycomindsynth.com [glycomindsynth.com]

- 3. gentaur.com [gentaur.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. jk-sci.com [jk-sci.com]

- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. Jones Oxidation [organic-chemistry.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to Benzyl-PEG2-acid for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-acid, systematically named 3-(2-(benzyloxy)ethoxy)propanoic acid, is a bifunctional molecule increasingly utilized in the field of advanced drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional linker, it plays a crucial role in connecting a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand. The incorporation of a short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility and optimizes the spatial orientation of the resulting PROTAC, thereby facilitating the formation of a productive ternary complex for efficient targeted protein degradation. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl-PEG2-acid, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

Benzyl-PEG2-acid is a viscous liquid at room temperature. Its chemical structure consists of a benzyl-protected hydroxyl group at one end and a carboxylic acid at the other, connected by a two-unit ethylene (B1197577) glycol spacer. This structure imparts both hydrophobic (benzyl group) and hydrophilic (PEG and carboxylic acid groups) characteristics, rendering it a versatile building block in medicinal chemistry.

| Property | Value |

| CAS Number | 91555-65-6 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | 3-(2-(benzyloxy)ethoxy)propanoic acid |

| Physical Form | Liquid |

| Density | 1.136 g/cm³ |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane |

| Storage Temperature | 4°C |

Synthesis of Benzyl-PEG2-acid

While specific, detailed synthesis protocols for Benzyl-PEG2-acid are not extensively published in peer-reviewed literature, a plausible and commonly employed synthetic route can be proposed based on established organic chemistry principles. The synthesis can be envisioned in a two-step process starting from commercially available reagents:

-

Alkylation of Ethyl 3-hydroxypropanoate: Ethyl 3-hydroxypropanoate is reacted with benzyl (B1604629) 2-bromoethyl ether in the presence of a non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The alkoxide generated from the hydroxyl group of ethyl 3-hydroxypropanoate displaces the bromide from benzyl 2-bromoethyl ether to form the ether linkage, yielding ethyl 3-(2-(benzyloxy)ethoxy)propanoate.

-

Hydrolysis of the Ester: The resulting ethyl ester is then subjected to hydrolysis under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water. Acidification of the reaction mixture with a dilute acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final product, Benzyl-PEG2-acid.

Characterization

The structural identity and purity of synthesized Benzyl-PEG2-acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the methylene (B1212753) protons of the benzyl group and the PEG chain, and the protons of the propanoic acid moiety.

-

¹³C NMR would display distinct signals for the carbons of the aromatic ring, the benzylic carbon, the carbons of the PEG chain, the carbonyl carbon of the carboxylic acid, and the carbons of the propionate (B1217596) backbone.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be observed at m/z 223.1.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band characteristic of the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carbonyl group (around 1710 cm⁻¹), and C-O stretching vibrations for the ether linkages.

Application in PROTAC Synthesis

The primary application of Benzyl-PEG2-acid is as a linker in the synthesis of PROTACs. The carboxylic acid functionality allows for a straightforward amide bond formation with an amine-containing ligand for either the protein of interest (POI) or the E3 ligase.

Experimental Protocol: Amide Coupling

A general protocol for the coupling of Benzyl-PEG2-acid with an amine-functionalized molecule (Amine-Ligand) involves the use of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine).

Materials:

-

Benzyl-PEG2-acid

-

Amine-Ligand (for POI or E3 ligase)

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG2-acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.5 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate vessel, dissolve the Amine-Ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the Amine-Ligand to the pre-activated Benzyl-PEG2-acid mixture.

-

Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, the reaction mixture is worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude product is then purified using flash column chromatography to yield the desired PROTAC precursor.

Signaling Pathways and Experimental Workflows

The ultimate function of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Synthesis and Evaluation

An In-depth Technical Guide to Benzyl-PEG2-acid (CAS: 91555-65-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-acid, with the CAS number 91555-65-6, is a functionalized polyethylene (B3416737) glycol (PEG) derivative that has garnered significant interest in the field of drug discovery and development. Its unique bifunctional nature, featuring a protected benzyl (B1604629) ether and a terminal carboxylic acid, makes it a valuable building block in the synthesis of complex biomolecules and therapeutic agents. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

Benzyl-PEG2-acid is a well-characterized compound with the following key properties:

| Property | Value | Source(s) |

| CAS Number | 91555-65-6 | [1][2][3][4][5] |

| Molecular Formula | C12H16O4 | [1][3][4] |

| Molecular Weight | 224.25 g/mol | [1][6] |

| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid | [2] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Density | Approximately 1.136 g/cm³ | [2] |

| Storage Conditions | 4°C | [2] |

| Solubility | Soluble in DMSO and other organic solvents | [7] |

Core Applications in Drug Discovery

The primary application of Benzyl-PEG2-acid lies in its role as a flexible and hydrophilic linker in the design and synthesis of PROTACs.[5][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

The Benzyl-PEG2-acid linker offers several advantages in PROTAC design:

-

Biocompatibility and Solubility : The PEG component enhances the aqueous solubility and overall biocompatibility of the PROTAC molecule.[10]

-

Optimal Length and Flexibility : The two ethylene (B1197577) glycol units provide a specific length and flexibility that can be crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]

-

Reactive Handle : The terminal carboxylic acid provides a convenient reactive handle for conjugation to an amine-containing ligand (either the target protein ligand or the E3 ligase ligand) through a stable amide bond.[10]

-

Protecting Group Strategy : The benzyl ether serves as a stable protecting group for the hydroxyl terminus, allowing for selective reactions at the carboxylic acid end. The benzyl group can be removed under specific conditions if further modification at that terminus is required.[11]

Beyond PROTACs, Benzyl-PEG2-acid can be utilized in other bioconjugation applications where a short, hydrophilic spacer with a carboxylic acid handle is desired, such as in the development of antibody-drug conjugates (ADCs) or the surface modification of nanoparticles for drug delivery.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as Benzyl-PEG2-acid.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of a PROTAC using Benzyl-PEG2-acid. This protocol describes the coupling of the carboxylic acid of the linker to an amine-functionalized ligand.

Amide Bond Formation with Benzyl-PEG2-acid

This protocol outlines the coupling of Benzyl-PEG2-acid to an amine-containing molecule (Ligand-NH2), which could be either the target protein ligand or the E3 ligase ligand.

Materials:

-

Benzyl-PEG2-acid (CAS: 91555-65-6)

-

Amine-functionalized ligand (Ligand-NH2)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG2-acid (1.2 equivalents) in anhydrous DMF.

-

To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the amine-functionalized ligand (Ligand-NH2) (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of Ligand-NH2 to the pre-activated Benzyl-PEG2-acid mixture dropwise.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

-

Work-up:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the purified Benzyl-PEG2-Ligand conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of a PROTAC using Benzyl-PEG2-acid.

Caption: A typical experimental workflow for PROTAC synthesis using Benzyl-PEG2-acid.

Conclusion

Benzyl-PEG2-acid is a versatile and valuable reagent for researchers in drug discovery and development. Its well-defined structure and dual functionality make it an ideal linker for the construction of PROTACs and other complex bioconjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of Benzyl-PEG2-acid in the laboratory. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like Benzyl-PEG2-acid will undoubtedly grow in importance.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]

- 7. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification [chem.rochester.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Core Mechanism of Benzyl-PEG2-acid: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-acid has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation. Its primary role is not as a standalone therapeutic agent but as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the mechanism of action of Benzyl-PEG2-acid within the context of PROTACs, providing a comprehensive overview for researchers and drug development professionals. The core function of Benzyl-PEG2-acid is to serve as a flexible and hydrophilic linker, connecting a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This tripartite assembly, known as the ternary complex, is the cornerstone of PROTAC-mediated protein degradation.

The PROTAC Mechanism of Action: The Operational Context for Benzyl-PEG2-acid

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects them.[4][5] Benzyl-PEG2-acid functions as this crucial linker element.

The mechanism unfolds as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ligase within the cell, bringing them into close proximity to form a ternary complex. The flexibility and length of the linker, such as that provided by Benzyl-PEG2-acid, are critical for the stable formation of this complex.[6][7]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively removing it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.

The role of the Benzyl-PEG2-acid linker is paramount in this process. Its polyethylene (B3416737) glycol (PEG) nature imparts hydrophilicity, which can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecule.[1][4] The length and flexibility of the PEG chain are also determining factors in the stability and geometry of the ternary complex, which directly impacts the efficiency of protein degradation.[6]

Quantitative Data Analysis

| Parameter | Description | Illustrative Value |

| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | 50 nM |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | >90% |

| Binary Binding Affinity (Target) | The binding affinity of the PROTAC's "warhead" to the isolated target protein (Kd). | 100 nM |

| Binary Binding Affinity (E3 Ligase) | The binding affinity of the PROTAC's "anchor" to the isolated E3 ligase (Kd). | 200 nM |

| Ternary Complex Dissociation Constant | The dissociation constant (KD) of the fully formed ternary complex. | 25 nM |

| Cooperativity (α) | A measure of the influence of the binary binding events on the stability of the ternary complex. An α > 1 indicates positive cooperativity. | 1.5 |

Experimental Protocols

The evaluation of a PROTAC's mechanism of action involves a series of key experiments to confirm target protein degradation and ternary complex formation.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.[8][9][10]

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

-

Ternary Complex Formation Assays

Several biophysical and cell-based assays can be used to confirm and characterize the formation of the ternary complex.[11][12][13]

-

Co-Immunoprecipitation (Co-IP): [11]

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.

-

Lyse the cells and incubate the lysate with an antibody against the target protein that is conjugated to magnetic or agarose (B213101) beads.

-

Wash the beads to remove non-specific binders.

-

Elute the protein complexes and analyze the eluate by Western blotting for the presence of the E3 ligase. An increased amount of the E3 ligase in the presence of the PROTAC indicates ternary complex formation.

-

-

NanoBRET™ Assay: [12]

-

This live-cell assay measures protein-protein interactions.

-

The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and the E3 ligase is expressed as a fusion with HaloTag® (the energy acceptor), which is labeled with a fluorescent ligand.

-

In the presence of a PROTAC that forms a ternary complex, the donor and acceptor are brought into close proximity, resulting in bioluminescence resonance energy transfer (BRET).

-

The BRET signal is measured using a plate reader and is proportional to the amount of ternary complex formed.

-

Visualizing the Mechanism and Workflows

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

Benzyl-PEG2-acid is a key enabling technology in the field of targeted protein degradation. Its mechanism of action is defined by its role as a linker within a PROTAC, where it critically influences the molecule's physicochemical properties and its ability to induce the formation of a productive ternary complex. A thorough understanding of this mechanism, coupled with rigorous experimental evaluation, is essential for the successful design and development of novel protein-degrading therapeutics. The strategic use of linkers like Benzyl-PEG2-acid will continue to be a cornerstone of innovation in the pursuit of drugging the "undruggable" proteome.

References

- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Ternary Complex Formation [promega.com]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Benzyl-PEG2-Acid Moieties in PROTAC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far more than a simple tether; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[3] These characteristics profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1] Furthermore, the linker dictates the physicochemical properties of the PROTAC, affecting its solubility, cell permeability, and pharmacokinetic profile.

Among the diverse array of linker architectures, those incorporating polyethylene (B3416737) glycol (PEG) units are prevalent due to their ability to enhance hydrophilicity and solubility.[2] The Benzyl-PEG2-acid moiety, a bifunctional building block, offers a strategic combination of a semi-rigid benzyl (B1604629) group and a flexible, hydrophilic PEG2 chain, terminating in a carboxylic acid for versatile conjugation. This guide provides an in-depth examination of the role and application of benzyl- and PEG-containing linkers in PROTAC design, using the well-characterized SMARCA2/4 degrader, ACBI1, as a primary case study.

Physicochemical Properties of Benzyl-PEG2-Acid Linkers

The Benzyl-PEG2-acid linker element provides a unique combination of structural features that are advantageous for PROTAC development:

-

Hydrophilicity : The two ethylene (B1197577) glycol units significantly increase the water solubility of the PROTAC molecule, which can improve its pharmacokinetic properties and prevent aggregation.[2]

-

Defined Length and Flexibility : The PEG2 unit provides a specific length and degree of flexibility, which is crucial for enabling the optimal orientation of the POI and E3 ligase to form a stable and productive ternary complex.

-

Semi-Rigidity : The benzyl group introduces a degree of conformational restriction.[1] This semi-rigid nature can help pre-organize the PROTAC into a bioactive conformation, potentially improving binding affinity and reducing the entropic penalty of ternary complex formation. In some cases, aromatic linkers can also engage in beneficial pi-stacking interactions with residues on the target or E3 ligase, further stabilizing the ternary complex.[1][4]

-

Synthetic Tractability : The terminal carboxylic acid provides a convenient handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through amide bond formation.

Case Study: ACBI1, a Potent SMARCA2/4 Degrader

A prime example illustrating the principles of a benzyl-containing linker is ACBI1, a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the related protein PBRM1.[5][6][7] ACBI1 is composed of a ligand for the bromodomains of its targets, a linker described as a "benzyl linking fragment," and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][8] The design of this linker was a key aspect of the PROTAC's optimization, leading to a highly potent and cooperative degrader.[5][7]

Quantitative Data for ACBI1

The efficacy of ACBI1 has been extensively characterized, providing valuable quantitative data on its degradation capabilities and biological effects.

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Type |

| SMARCA2 | MV-4-11 | 6 | >90% | Western Blot |

| SMARCA4 | MV-4-11 | 11 | >90% | Western Blot |

| PBRM1 | MV-4-11 | 32 | >90% | Western Blot |

| SMARCA2 | NCI-H1568 | 3.3 | Not Reported | Western Blot |

| PBRM1 | NCI-H1568 | 15.6 | Not Reported | Western Blot |

Data compiled from references:[5][7][8]

| Cell Line | IC50 (nM) | Assay Type |

| MV-4-11 | 29 | Cell Proliferation |

| NCI-H1568 | 68 | Cell Proliferation |

Data compiled from reference:[8]

Signaling Pathway and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding and developing PROTACs.

PROTAC Mechanism of Action

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

General Experimental Workflow for PROTAC Evaluation

Caption: A typical workflow for evaluating a PROTAC candidate, from synthesis to in vitro and mechanistic studies.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail generalized protocols for the synthesis and evaluation of PROTACs like ACBI1.

Synthesis of a PROTAC using Benzyl-PEG2-acid

This protocol describes a general approach for conjugating a POI ligand (containing a free amine) with an E3 ligase ligand (containing a free amine) using Benzyl-PEG2-acid as the linker.

Materials:

-

POI-ligand-NH2

-

E3-ligase-ligand-NH2

-

Benzyl-PEG2-acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as a coupling agent

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C) for debenzylation

-

Hydrogen gas (H2)

-

Methanol (MeOH)

Procedure:

-

Activation of Benzyl-PEG2-acid:

-

Dissolve Benzyl-PEG2-acid (1 eq.), DCC (1.1 eq.), and NHS (1.1 eq.) in anhydrous DCM.

-

Stir the reaction at room temperature for 2-4 hours until the formation of the NHS ester is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

-

First Amide Coupling:

-

Dissolve the activated Benzyl-PEG2-NHS ester (1 eq.) and the POI-ligand-NH2 (1 eq.) in anhydrous DMF.

-

Add DIPEA (2-3 eq.) to the mixture.

-

Stir at room temperature overnight. Monitor reaction progress by LC-MS.

-

Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the product (Benzyl-PEG2-POI ligand) by flash column chromatography.

-

-

Debenzylation to Reveal Carboxylic Acid:

-

Dissolve the purified Benzyl-PEG2-POI ligand in MeOH.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under an atmosphere of H2 (balloon or Parr shaker) for 4-16 hours until the benzyl group is cleaved (monitor by LC-MS).

-

Filter the reaction through Celite to remove the catalyst and concentrate the filtrate. The product is HOOC-PEG2-POI ligand.

-

-

Second Amide Coupling:

-

Activate the carboxylic acid of the HOOC-PEG2-POI ligand using HBTU (1.1 eq.) and DIPEA (2-3 eq.) in DMF for 15-30 minutes.

-

Add the E3-ligase-ligand-NH2 (1 eq.) to the activated intermediate.

-

Stir the reaction at room temperature overnight. Monitor by LC-MS.

-

Purify the final PROTAC product using reverse-phase HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR.

-

Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.[9]

Materials:

-

Cultured cells (e.g., MV-4-11)

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies (against target protein and loading control, e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range for an initial screen is 1 nM to 10,000 nM. Include a vehicle control (DMSO only).

-

Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[5]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using software like ImageJ.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[9][10]

-

Conclusion

The linker is a pivotal component in the design of effective and drug-like PROTACs. Linker elements derived from Benzyl-PEG2-acid provide a valuable scaffold, offering a balance of hydrophilicity, defined length, and semi-rigidity that can be fine-tuned to optimize ternary complex formation and overall degradation efficiency. The case of ACBI1 demonstrates how a linker containing a benzyl moiety can contribute to the development of a highly potent and selective degrader with promising therapeutic potential. As the field of targeted protein degradation continues to advance, the rational design of linkers, leveraging versatile building blocks like Benzyl-PEG2-acid, will remain a cornerstone of success.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Benzyl Protecting Group in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the benzyl (B1604629) protecting group in the synthesis and application of Polyethylene Glycol (PEG) linkers. Benzyl ethers serve as versatile and reliable protecting groups for hydroxyl functionalities during the multi-step synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. This document provides a comprehensive overview of the chemistry, applications, and experimental considerations associated with benzyl-protected PEG linkers.

Introduction to Benzyl Protecting Groups in PEG Chemistry

Polyethylene glycol (PEG) linkers are widely utilized in pharmaceutical and biotechnology research to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] The synthesis of heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus, often requires a strategic use of protecting groups to ensure selective modifications. The benzyl group (Bn), introduced as a benzyl ether, is a popular choice for protecting hydroxyl groups due to its relative stability under a range of reaction conditions and the availability of mild and efficient deprotection methods.[2]

The primary function of the benzyl protecting group in this context is to mask a hydroxyl group on the PEG backbone, preventing it from participating in unintended side reactions while other parts of the molecule are being functionalized. Once the desired modifications are complete, the benzyl group can be selectively removed to reveal the hydroxyl group for subsequent conjugation or to yield the final product.

Properties and Stability of Benzyl-Protected PEG Linkers

Benzyl-protected PEG linkers are valued for their stability across a variety of chemical environments, which is crucial for multi-step synthetic strategies. However, it is equally important to understand their lability under specific conditions to orchestrate a successful deprotection.

General Stability Profile:

-

Basic and Nucleophilic Conditions: Benzyl ethers are generally stable to strong bases and nucleophiles, making them compatible with reactions such as esterifications and amidations at other sites of the PEG linker.

-

Acidic Conditions: While stable to mild acidic conditions, benzyl ethers can be cleaved by strong acids.[2] This susceptibility to strong acids allows for an alternative deprotection strategy, although it is less commonly used for sensitive substrates due to the harsh conditions required.

-

Oxidative Conditions: The benzyl group can be cleaved under certain oxidative conditions.[2] Care must be taken to avoid strong oxidizing agents if the benzyl group is to be retained.

-

Reductive Conditions: The key vulnerability of the benzyl ether linkage is its susceptibility to cleavage by catalytic hydrogenolysis.[2] This provides a mild and highly selective method for deprotection.

Stability in Aqueous Media:

The stability of the benzyl ether bond in aqueous solution is pH-dependent. While generally stable at neutral and slightly basic pH, acidic conditions can lead to cleavage of the benzyl ether bond, exposing the primary alcohol.[3] The ether linkages within the PEG backbone itself can also be susceptible to oxidative degradation, which can be accelerated by elevated temperatures and the presence of transition metals.[3] For long-term storage, solid Benzyl-PEG compounds should be kept at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.[3] Stock solutions are typically stable for shorter periods, with storage at -80°C recommended for up to 6 months.[3]

Data Presentation: Quantitative Analysis of Benzylation and Debenzylation Reactions

The efficiency of both the introduction (benzylation) and removal (debenzylation) of the benzyl protecting group is a critical factor in the overall yield and purity of the final PEGylated product. The following tables summarize quantitative data from various sources on the yields of these reactions under different conditions.

Table 1: Yields of Monobenzylation of Diols

| Substrate | Reagents and Conditions | Yield (%) | Reference |

| Symmetrical Diol | Ag₂O, Benzyl Bromide | Very Good | [2] |

| Hindered Sugar Hydroxyls | NaH, THF, cat. IN(Bu)₄, Benzyl Bromide, rt, 10-165 min | Quantitative | [2] |

Table 2: Yields of Benzyl Ether Cleavage (Debenzylation) by Catalytic Hydrogenolysis

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Observations | Reference |

| 5% Pd/C | Benzyl-protected oligosaccharide | THF:tBuOH:PBS | Ambient | 10 | - | >73 | High yield and selectivity | [4] |

| 10% Pd/C | Benzyl ether of p-cresol | Ethanol | 25 | 1 | 0.5 | 100 | Very efficient under standard conditions | [4] |

| 20% Pd(OH)₂/C | Benzyl ether of p-cresol | Ethanol | 25 | 1 | 0.5 | 100 | Comparable efficiency to 10% Pd/C | [4] |

| 10% Pd/C + 20% Pd(OH)₂/C (1:1) | Benzyl ether of p-cresol | Ethanol | 25 | 1 | 0.25 | 100 | Combination of catalysts significantly reduced reaction time | [4] |

Table 3: Yields of Benzyl Ether Cleavage using Lewis Acids and Other Reagents

| Reagent | Substrate | Conditions | Yield (%) | Reference |

| BCl₃·SMe₂ | Various benzyl ethers | Dichloromethane (B109758) or ether | Favorable | [5] |

| SnCl₄ | Benzyl esters (for comparison) | - | - | [6] |

| BCl₃ | Benzyl ethers | - | - | [7] |

| Trifluoroacetic acid | ortho-substituted phenol (B47542) benzyl ethers | - | - | [8] |

| N-bromosuccinimide and light | Sterically hindered benzyl ethers | aq. Calcium Carbonate | 72-95 | [9] |

| Alkali metal bromide/Oxone | N-benzyl amides and O-benzyl ethers | Mild conditions | High | [10] |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and visible light | Benzyl ethers | CH₂Cl₂, H₂O, 525 nm irradiation | 84-96 | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving benzyl-protected PEG linkers.

Protocol for Monobenzylation of a PEG Diol (Williamson Ether Synthesis)

This protocol describes a general method for the selective monobenzylation of a symmetrical PEG diol.

Materials:

-

Symmetrical PEG diol (e.g., HO-(CH₂CH₂O)n-H)

-

Silver(I) oxide (Ag₂O)

-

Benzyl bromide (BnBr)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of the PEG diol (1 equivalent) in anhydrous DCM or THF, add Ag₂O (0.5-1.0 equivalents). The mixture is stirred vigorously at room temperature.

-

Addition of Benzylating Agent: Add benzyl bromide (1.0-1.2 equivalents) dropwise to the suspension.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate (B1210297) in hexane) to isolate the monobenzylated PEG linker. The desired product is typically a colorless oil or a white solid.

Protocol for Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of a benzyl group from a PEG linker using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

-

Benzyl-protected PEG linker

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celatom® or a similar filter aid

Procedure:

-

Reaction Setup: Dissolve the benzyl-protected PEG linker in MeOH or EtOH in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas several times. The reaction is then stirred vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.

-

Reaction Monitoring: The progress of the deprotection is monitored by TLC or LC-MS until the starting material is fully consumed. This can take from a few hours to overnight.

-

Work-up: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celatom® to remove the Pd/C catalyst. The filter cake is washed with additional solvent (MeOH or EtOH).

-

Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected PEG linker. Further purification may be performed if necessary.

Protocol for Deprotection using Boron Trichloride-Dimethyl Sulfide (B99878) Complex (BCl₃·SMe₂)

This method is suitable for substrates that are sensitive to hydrogenolysis.

Materials:

-

Benzyl-protected PEG linker

-

Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂)

-

Anhydrous dichloromethane (DCM)

-

Pentamethylbenzene (B147382) (cation scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: Dissolve the benzyl-protected PEG linker and pentamethylbenzene (3 equivalents) in anhydrous DCM and cool the solution to -78°C under an inert atmosphere.[12]

-

Reagent Addition: Add BCl₃·SMe₂ (2 equivalents) dropwise to the cold solution.[12]

-

Reaction: Stir the reaction mixture at low temperature, allowing it to slowly warm to 0°C or room temperature as needed, while monitoring the progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate (ADC) where a benzyl-protected PEG linker is employed. The benzyl group serves to temporarily block a reactive site on the linker during the conjugation of the payload.

Caption: ADC Synthesis Workflow with Benzyl Protection.

Drug Delivery Pathway of a PEGylated Nanoparticle

This diagram illustrates the journey of a drug-loaded, PEGylated nanoparticle from administration to cellular uptake, where the PEG linker enhances circulation time and targeting.

Caption: PEGylated Nanoparticle Drug Delivery Pathway.

Conclusion

The benzyl protecting group is an invaluable tool in the synthesis of advanced PEG linkers for biomedical applications. Its stability to a wide range of reaction conditions, coupled with the availability of mild and efficient deprotection methods, allows for the precise and controlled construction of complex bioconjugates. A thorough understanding of the chemistry and experimental protocols associated with benzyl-protected PEG linkers is essential for researchers and scientists working in the fields of drug delivery and development. The strategic use of this protecting group will continue to play a vital role in the advancement of targeted therapies and diagnostics.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

An In-depth Technical Guide to Carboxylic Acid Functionalized PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of carboxylic acid functionalized polyethylene (B3416737) glycol (PEG) linkers, essential tools in modern bioconjugation and drug delivery. We will delve into their synthesis, properties, and applications, with a focus on practical experimental protocols and quantitative data to aid researchers in their work.

Introduction to Carboxylic Acid Functionalized PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible, hydrophilic spacers.[1] When functionalized with a terminal carboxylic acid (-COOH) group, these linkers become versatile platforms for covalently attaching molecules, particularly those containing primary amines, through stable amide bonds.

The inclusion of a PEG spacer in bioconjugates offers several key advantages:

-

Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins in aqueous environments.[2]

-

Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation and improve their chemical stability.[2]

-

Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a molecule, potentially lowering the risk of an immune response.[2]

-

Favorable Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life.[1]

Carboxylic acid-functionalized PEG linkers are available in various lengths and architectures, including linear and branched forms, allowing for precise control over the properties of the final conjugate.

Synthesis and Functionalization

Carboxylic acid functionalized PEG linkers can be synthesized through various methods. A common approach involves the oxidation of a terminal hydroxyl group on a PEG molecule. However, this can sometimes lead to side reactions and impurities.[3] A more controlled method is to react a PEG molecule with a protected carboxylic acid derivative, followed by deprotection.

Heterobifunctional PEG linkers, which possess two different reactive groups at their termini, are particularly valuable for more complex conjugation strategies. For instance, a COOH-PEG-N3 (azide) linker allows for the sequential conjugation of two different molecules via orthogonal click chemistry and carbodiimide (B86325) coupling.[4]

General Workflow for Synthesis of a Heterobifunctional COOH-PEG-Linker

The following diagram illustrates a general workflow for the synthesis of a heterobifunctional PEG linker, starting from a diol.

Bioconjugation using Carboxylic Acid Functionalized PEG Linkers

The most common application of COOH-PEG linkers is the conjugation to primary amines to form a stable amide bond. This is typically achieved by activating the carboxylic acid group using a coupling agent.

Carbodiimide-Mediated Amide Bond Formation

The use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), is a widely adopted method for activating carboxylic acids.[5][6] The reaction proceeds through a highly reactive O-acylisourea intermediate. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to form a more stable amine-reactive NHS ester.[6]

Experimental Workflow for EDC/NHS-Mediated Conjugation

The following diagram outlines the key steps in a typical two-step EDC/NHS-mediated conjugation of a COOH-PEG linker to an amine-containing molecule.

Data Presentation: Quantitative Insights

The choice of PEG linker length and conjugation strategy can significantly impact the properties of the final product. The following tables summarize key quantitative data from various studies.

Impact of PEG Linker Length on Pharmacokinetics

| PEG Linker Length | Effect on Half-Life | Effect on Clearance | Reference |

| Short (e.g., < 2 kDa) | Modest increase | Faster clearance | [1] |

| Medium (e.g., 5-20 kDa) | Significant increase | Slower clearance | [1][7] |

| Long (e.g., > 30 kDa) | Pronounced increase | Significantly slower clearance | [1][7] |

Comparison of Common Carbodiimide Coupling Reagents

| Coupling Reagent | Key Advantages | Key Disadvantages | Typical Yields (Peptide Synthesis) | Reference |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproducts, ideal for aqueous reactions. | Less reactive than DCC, can require NHS for high efficiency. | Good to Excellent | [4][5] |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Highly efficient. | Byproduct (DCU) is insoluble in most organic solvents, complicating purification. | Excellent | [5] |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Fast reaction times, low racemization. | Higher cost. | Excellent | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving carboxylic acid functionalized PEG linkers.

Protocol for EDC/NHS Activation of COOH-PEG and Conjugation to a Protein

Materials:

-

COOH-PEG linker

-

Protein with available primary amines (e.g., Lysozyme)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography)

Procedure:

-

Dissolve the COOH-PEG linker: Prepare a stock solution of the COOH-PEG linker in the Activation Buffer.

-

Activate the carboxylic acid: Add a 10-20 fold molar excess of EDC and NHS to the COOH-PEG solution. Incubate for 15-30 minutes at room temperature.

-

Prepare the protein: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Conjugate the PEG linker to the protein: Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of activated linker to protein should be optimized based on the desired degree of PEGylation. A starting point is a 5-20 fold molar excess of the linker.

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted PEG-NHS esters. Incubate for 15 minutes.

-

Purify the conjugate: Remove unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or another suitable purification method.

-

Characterize the conjugate: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight and by MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Protocol for In Vitro Drug Release from a pH-Sensitive PEG-Drug Conjugate

This protocol describes a method to assess the release of a drug from a PEG linker containing a pH-sensitive bond (e.g., a hydrazone linkage).

Materials:

-

PEG-drug conjugate with a pH-sensitive linker

-

Release Media: Buffers at different pH values (e.g., pH 7.4 PBS to mimic physiological conditions and pH 5.0 acetate (B1210297) buffer to mimic the endosomal environment).

-

Dialysis membrane with a molecular weight cut-off (MWCO) that retains the conjugate but allows the free drug to pass through.

-

HPLC system for quantifying the released drug.

Procedure:

-

Prepare the conjugate solution: Dissolve a known amount of the PEG-drug conjugate in a small volume of the release media.

-

Set up the dialysis: Place the conjugate solution into a dialysis bag and seal it.

-

Initiate the release study: Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

-

Sample collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the external release medium. Replace the withdrawn volume with fresh release medium to maintain sink conditions.

-

Quantify the released drug: Analyze the collected samples by HPLC to determine the concentration of the released drug. A standard curve of the free drug should be prepared to allow for accurate quantification.

-

Data analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9]

Characterization Techniques

Thorough characterization is crucial to ensure the quality and consistency of carboxylic acid functionalized PEG linkers and their conjugates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the PEG linker and can be used to determine the degree of functionalization and conjugation efficiency.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the PEG linker at different stages of synthesis and conjugation, such as the appearance of an amide bond peak after conjugation.[11]

-

Gel Permeation Chromatography (GPC): GPC is a form of size exclusion chromatography used to determine the molecular weight and polydispersity of the PEG linker.[12]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is used to determine the molecular weight of the PEG linker and to assess the degree of PEGylation in the final conjugate by observing the mass shift.

Applications in Drug Delivery and Bioconjugation

Carboxylic acid functionalized PEG linkers are instrumental in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Protein and Peptide PEGylation: PEGylation of therapeutic proteins and peptides can improve their pharmacokinetic profiles, leading to more effective treatments.

-

Nanoparticle Surface Modification: COOH-PEG linkers are used to functionalize the surface of nanoparticles, improving their stability, biocompatibility, and circulation time.

-

Small Molecule Drug Delivery: By conjugating small molecule drugs to these linkers, their solubility and half-life can be significantly enhanced.

Signaling Pathways

While the PEG linker itself is generally considered biologically inert, the molecules it delivers are designed to interact with specific signaling pathways. For example, a PEGylated cancer therapeutic may be designed to inhibit a particular kinase in a cancer-related signaling pathway. The role of the PEG linker is to ensure the therapeutic reaches its target in sufficient concentration to exert its effect.

The following diagram illustrates a simplified signaling pathway that could be targeted by a drug delivered via a PEG linker.

Conclusion

Carboxylic acid functionalized PEG linkers are indispensable tools in the fields of drug delivery and bioconjugation. Their versatility, coupled with the beneficial properties of PEG, allows for the development of more effective and safer therapeutics. A thorough understanding of their synthesis, conjugation chemistry, and characterization is essential for researchers and scientists working to advance the field of medicine.

References

- 1. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MAL-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 12. researchgate.net [researchgate.net]

Benzyl-PEG2-acid molecular weight and formula

An In-Depth Technical Guide to Benzyl-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Benzyl-PEG2-acid is a heterobifunctional linker molecule widely utilized in the fields of medicinal chemistry and drug development. As a member of the polyethylene (B3416737) glycol (PEG) family, it possesses advantageous properties such as biocompatibility, low toxicity, and enhanced water solubility.[1][] The molecule features a terminal carboxylic acid and a benzyl-protected hydroxyl group, making it a versatile building block for chemical synthesis, particularly in the development of more complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The benzyl (B1604629) group provides stability, while the carboxylic acid allows for covalent attachment to amine-containing molecules.[1] This guide provides a comprehensive overview of the molecular properties, experimental protocols, and applications of Benzyl-PEG2-acid.

Core Molecular Information

Molecular Formula: C₁₂H₁₆O₄[3][4][5]

Molecular Weight: 224.25 g/mol [3][4]

IUPAC Name: 3-(2-(benzyloxy)ethoxy)propanoic acid

SMILES: O=C(O)CCOCCOCC1=CC=CC=C1[3][6]

Physicochemical and Handling Data

A summary of the key quantitative data for Benzyl-PEG2-acid is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 224.25 g/mol | [3][4] |

| Molecular Formula | C₁₂H₁₆O₄ | [3][4] |

| Physical Form | Liquid, Colorless to light yellow, Oily | [4][7] |

| Density | 1.1360 g/cm³ | [4] |

| Purity | Typically ≥95% | [6][8] |

| Solubility | Soluble in DMSO (10 mM), DMF, and Water | [6][9] |

| Storage Conditions | Pure form: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4][6] |

Applications in Drug Development

Benzyl-PEG2-acid is a key reagent in the construction of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4][6] The bifunctional nature of this linker allows for the covalent linkage of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.

The general workflow for utilizing Benzyl-PEG2-acid in the synthesis of a PROTAC is depicted below. This involves the sequential or convergent synthesis where the linker is conjugated to the two different binding moieties.

Caption: Workflow for PROTAC synthesis using Benzyl-PEG2-acid.